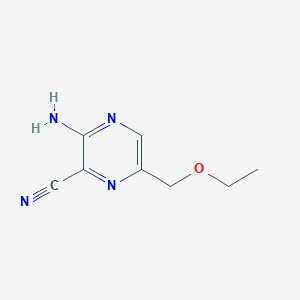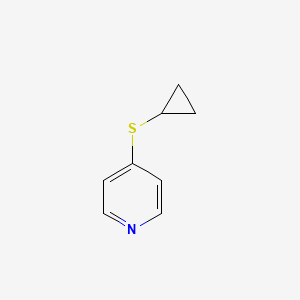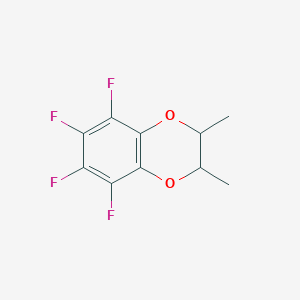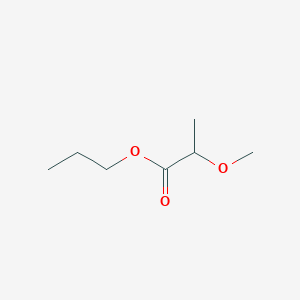
(1E)-N-tert-Butyl-N'-cyclohexylprop-2-enimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a tert-butyl group, a cyclohexyl group, and a prop-2-enimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide typically involves the reaction of tert-butylamine with cyclohexyl isocyanide and acrylonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the intermediate: tert-Butylamine reacts with cyclohexyl isocyanide to form an intermediate.
Addition of acrylonitrile: The intermediate is then reacted with acrylonitrile to form the final product.
Industrial Production Methods
In an industrial setting, the production of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-N’-cyclohexylcarbodiimide
- N-tert-Butyl-N’-cyclohexylurea
- N-tert-Butyl-N’-cyclohexylthiourea
Uniqueness
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide is unique due to its specific structural features, such as the presence of both a tert-butyl group and a cyclohexyl group, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112650-51-8 |
|---|---|
Molekularformel |
C13H24N2 |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
N-tert-butyl-N'-cyclohexylprop-2-enimidamide |
InChI |
InChI=1S/C13H24N2/c1-5-12(15-13(2,3)4)14-11-9-7-6-8-10-11/h5,11H,1,6-10H2,2-4H3,(H,14,15) |
InChI-Schlüssel |
FYQOBOQRGOFVKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=NC1CCCCC1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
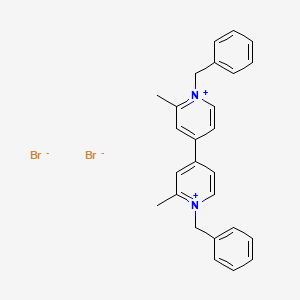
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)


![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
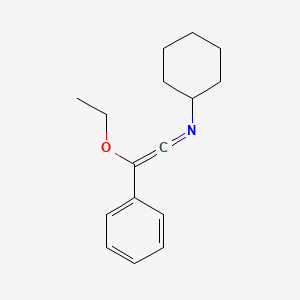
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
